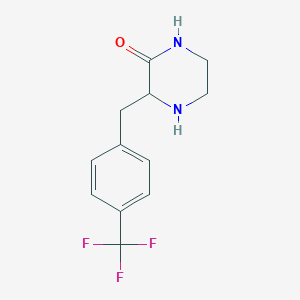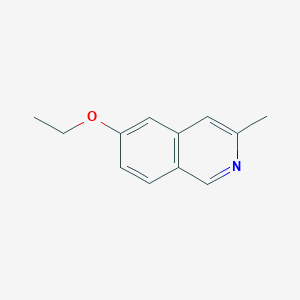
6-Ethoxy-3-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-3-methylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with appropriate reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal alkynes followed by cyclization can yield isoquinoline derivatives . Another method involves the use of copper-catalyzed tandem reactions of 2-bromoaryl ketones with terminal alkynes and acetonitrile .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and palladium or copper catalysts can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethoxy-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted isoquinolines.
Aplicaciones Científicas De Investigación
6-Ethoxy-3-methylisoquinoline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
6-Methoxy-3-methylisoquinoline: Similar in structure but with a methoxy group instead of an ethoxy group.
6-Methoxy-3,4-dihydro-1H-isoquinoline:
Uniqueness: 6-Ethoxy-3-methylisoquinoline is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility and interaction with biological targets compared to its methoxy analogs .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
6-ethoxy-3-methylisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-14-12-5-4-10-8-13-9(2)6-11(10)7-12/h4-8H,3H2,1-2H3 |
Clave InChI |
BZKVKVNLNRBYEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C=NC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


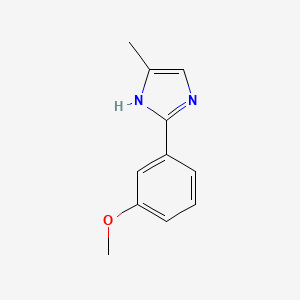
![1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13679386.png)
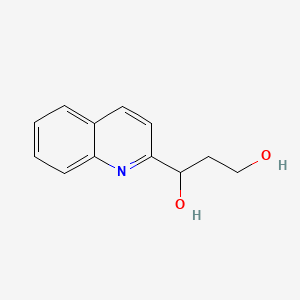
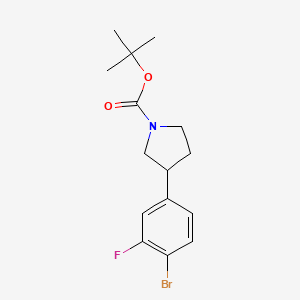

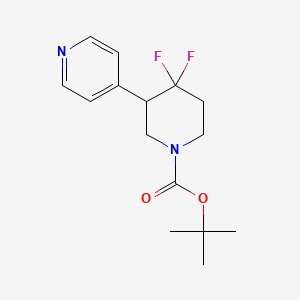
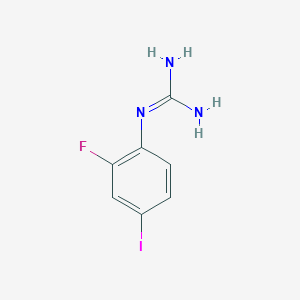
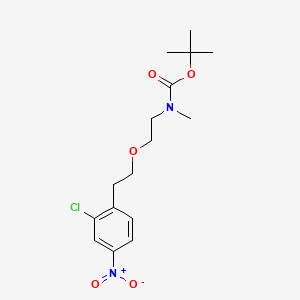
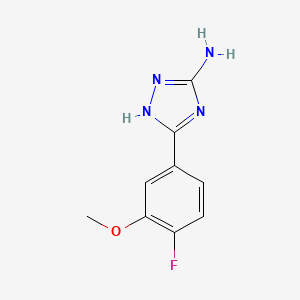
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
